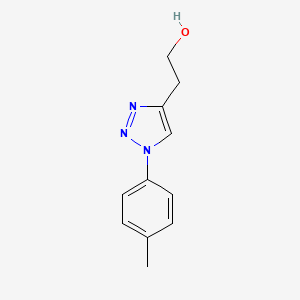
2-(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethanol is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a member of the triazole family and is widely used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
Agricultural and Medicinal Chemistry
2-(1H-1,2,4-triazol-1-yl)ethanols, including variants like 2-(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethanol, have garnered attention in both agricultural and medicinal chemistry. They exhibit herbicidal and antifungal activities, with research focusing on developing versatile methods for synthesizing these substituted triazoles (Lassalas et al., 2017).
Thermoresponsive Polymers
Ionic polypeptides bearing p-tolyl pendants and 3-methyl-1,2,3-triazolium linkages have been synthesized, demonstrating reversible upper critical solution temperature (UCST)-type phase behaviors in alcohol/water binary solvent mixtures. These compounds, related to this compound, exhibit potential applications in material sciences due to their unique interaction with solvents and temperature-responsive properties (Li et al., 2017).
Solvatochromic Studies
Solvatochromic studies on derivatives, such as 4-tolyl-1,2,4-triazol-1-ium compounds, have been conducted to understand their interactions in binary solvent mixtures of water with ethanol and methanol. These studies are crucial for comprehending the solvation and interaction dynamics of such compounds in various solvent environments (Dorohoi et al., 2021).
Luminescent Materials
Quinoline-triazoles, including 2-((4-(p-tolyl)-1H-1,2,3-triazol-1-yl)methyl)quinoline, have been prepared and studied for their hydrogen-bonding interactions and luminescent properties. These materials are thermally stable and exhibit blue-green emissive properties, indicating potential applications in optical materials and sensors (Bai et al., 2017).
Corrosion Inhibition
Triazole compounds, including those related to this compound, have been synthesized and applied in the formation of protective self-assembled membranes against copper corrosion. Their efficacy in inhibiting corrosion demonstrates their potential in material protection and engineering applications (Li et al., 2018).
Eigenschaften
IUPAC Name |
2-[1-(4-methylphenyl)triazol-4-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-9-2-4-11(5-3-9)14-8-10(6-7-15)12-13-14/h2-5,8,15H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPXZLGAIEJVTGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(N=N2)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

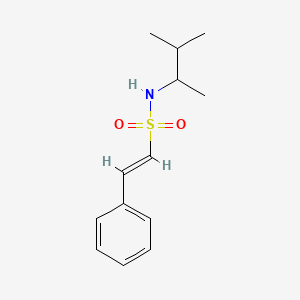
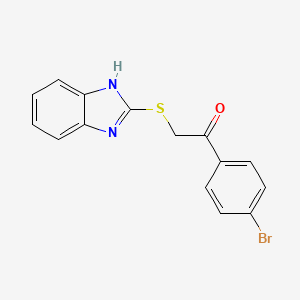
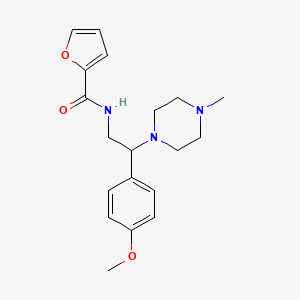
![1-[4-(Methanesulfonylmethyl)phenyl]ethanone](/img/structure/B2897060.png)
![(3-Propan-2-yl-1-bicyclo[1.1.1]pentanyl)methanamine](/img/structure/B2897063.png)


![8-methyl-9-oxo-2-phenyl-N-(o-tolyl)-3,9-dihydrothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B2897068.png)
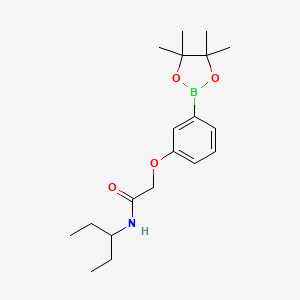
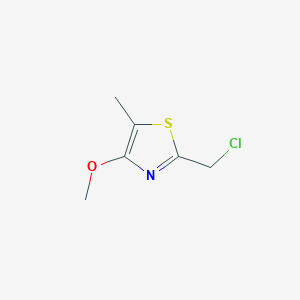
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide](/img/structure/B2897073.png)
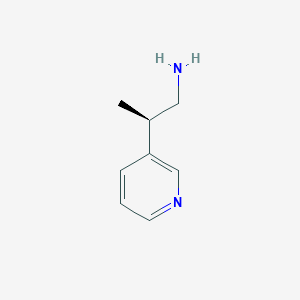
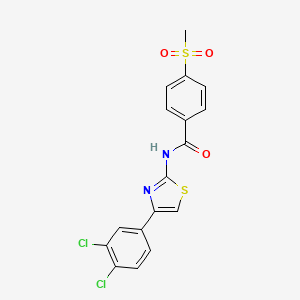
![Diethyl 5-[2-[[5-[(furan-2-carbonylamino)methyl]-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2897079.png)